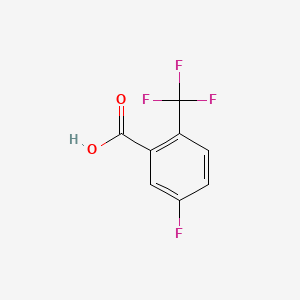

5-Fluoro-2-(trifluoromethyl)benzoic acid

説明

Significance of Fluorinated Aromatic Carboxylic Acids in Modern Organic Synthesis

The introduction of fluorine atoms into organic molecules is a critical strategy in the fields of medicine, agrochemicals, and materials science. hokudai.ac.jp Fluorinated aromatic carboxylic acids, a prominent class of these compounds, are highly valued as versatile building blocks for synthesizing new biologically active compounds and advanced functional materials. hokudai.ac.jpossila.com The presence of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. ontosight.ai

Incorporating fluorine or trifluoromethyl (CF3) groups often leads to enhanced metabolic stability, increased lipophilicity (the ability to dissolve in fats, oils, and lipids), and improved binding affinity to biological targets. ontosight.aichemimpex.comossila.com These characteristics are highly desirable in drug discovery, where they can lead to pharmaceuticals with greater efficacy and better absorption profiles. chemimpex.comossila.com For instance, benzoic acid derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai In agrochemicals, fluorination contributes to the increased stability and efficacy of herbicides and pesticides. chemimpex.comchemimpex.com The unique attributes of these fluorinated acids make them indispensable in developing innovative solutions across various scientific sectors. chemimpex.com

Overview of 5-Fluoro-2-(trifluoromethyl)benzoic acid as a Versatile Synthetic Building Block

Among the array of fluorinated compounds, this compound stands out as a key intermediate and a versatile building block in organic synthesis. chemimpex.com This compound's structure, featuring both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold, provides a unique combination of properties that researchers leverage for creating complex molecules. chemimpex.com

The trifluoromethyl group, in particular, is known to enhance lipophilicity and biological activity, making it a valuable component in the design of potent pharmaceuticals. chemimpex.comchemimpex.com Consequently, this compound is widely used in the development of novel drugs, including anti-inflammatory, analgesic, and anti-cancer agents. chemimpex.com Its application extends to the agrochemical industry, where it serves as an intermediate in the production of high-efficacy herbicides and pesticides, contributing to improved crop protection strategies. chemimpex.com The compound's utility as a foundational chemical structure facilitates the synthesis of diverse and complex molecules for a wide range of research and industrial applications.

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 654-99-9 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₈H₄F₄O₂ | chemimpex.comnih.gov |

| Molecular Weight | 208.11 g/mol | chemimpex.comsigmaaldrich.comnih.gov |

| Melting Point | 80-85 °C | chemimpex.comsigmaaldrich.com |

| Appearance | White to almost white powder/crystal | chemimpex.com |

| Purity | ≥ 98% | chemimpex.comsigmaaldrich.com |

| Synonyms | α,α,α,5-Tetrafluoro-o-toluic acid | chemimpex.com |

特性

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFNBGWEOKQIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350864 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-99-9 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Trifluoromethyl Benzoic Acid

Established Synthetic Pathways for 5-Fluoro-2-(trifluoromethyl)benzoic acid Derivatives

Preparation from p-trifluoromethylbenzaldehyde Precursors

While a direct, high-yield synthesis from p-trifluoromethylbenzaldehyde is not prominently documented in standard literature, a plausible and chemically sound approach involves the ortho-lithiation of a related precursor, 4-fluorobenzotrifluoride. This method leverages the directing effect of the fluorine atom to achieve regioselective functionalization.

The proposed synthetic sequence is as follows:

Directed ortho-Lithiation: 4-Fluorobenzotrifluoride is treated with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (THF). The fluorine atom acts as a directed metalation group (DMG), guiding the lithium to substitute the hydrogen atom at the ortho position (C2).

Carboxylation: The resulting ortho-lithiated intermediate is a potent nucleophile. It is quenched by bubbling carbon dioxide gas (CO₂) through the solution.

Aqueous Workup: A final acidic workup protonates the carboxylate salt to yield the desired product, this compound.

This strategy is a powerful tool for the regioselective synthesis of polysubstituted aromatic compounds. The choice of base and reaction conditions is critical to avoid side reactions, such as nucleophilic attack on the trifluoromethyl group.

Table 1: Proposed Synthesis of this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 4-Fluorobenzotrifluoride | n-BuLi or LDA, THF, -78 °C | 2-Lithio-5-fluorobenzotrifluoride |

| 2 | 2-Lithio-5-fluorobenzotrifluoride | CO₂ (gas) | Lithium 5-fluoro-2-(trifluoromethyl)benzoate |

Utilization of this compound as a Starting Material in Subsequent Syntheses

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the fluorine and trifluoromethyl groups can enhance properties like metabolic stability and binding affinity in drug candidates. ossila.com The carboxylic acid functional group serves as a versatile handle for a variety of chemical transformations.

Common subsequent reactions include:

Amidation: The carboxylic acid can be activated, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then reacted with a primary or secondary amine to form a corresponding amide. This is one of the most common methods for incorporating the 5-fluoro-2-(trifluoromethyl)phenyl moiety into larger molecules.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride route yields the corresponding ester.

Friedel-Crafts Acylation: The acyl chloride derivative can be used in Friedel-Crafts reactions to acylate other aromatic rings, forming a new carbon-carbon bond and creating complex ketone structures. ossila.com

These transformations allow for the integration of the unique electronic properties of the 5-fluoro-2-(trifluoromethyl)phenyl group into a diverse range of molecular scaffolds for the development of new active pharmaceutical ingredients (APIs). nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The synthesis of chiral analogs containing the 5-fluoro-2-(trifluoromethyl)phenyl moiety is of significant interest, as the stereochemistry of a drug molecule is often critical to its biological activity. Stereoselective synthesis aims to control the formation of enantiomers and diastereomers.

Enantiomeric and Diastereomeric Control in Synthesis

Achieving stereocontrol in the synthesis of chiral analogs of this compound can be accomplished through several established strategies, most notably through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

A general approach involves:

Attachment of Chiral Auxiliary: The carboxylic acid group of this compound is coupled with a chiral auxiliary, such as a chiral oxazolidinone or Oppolzer's camphorsultam, to form a chiral amide. wikipedia.org

Diastereoselective Reaction: The chiral auxiliary creates a chiral environment around the molecule. A subsequent reaction, for instance, an alkylation or an aldol reaction at a position alpha to a newly introduced carbonyl group, will proceed with a preference for one diastereomer over the other due to steric hindrance imposed by the auxiliary.

Removal of Auxiliary: After the desired stereocenter has been set, the chiral auxiliary is cleaved off (e.g., by hydrolysis) to reveal the enantiomerically enriched product and recover the auxiliary.

This methodology allows for the synthesis of molecules with specific three-dimensional arrangements, which is crucial for investigating structure-activity relationships in drug discovery. The diastereomeric ratio (d.r.) achieved depends on the effectiveness of the chiral auxiliary and the reaction conditions.

Table 2: General Strategy for Stereoselective Synthesis using a Chiral Auxiliary

| Step | Description | Example Auxiliary |

|---|---|---|

| 1 | Covalent bonding of the chiral auxiliary to a derivative of the substrate. | Evans oxazolidinones, Camphorsultam |

| 2 | Diastereoselective transformation (e.g., alkylation, aldol, Michael addition). | Reaction with an electrophile in the presence of a base. |

Radiochemical Synthesis and Isotopic Labeling Strategies involving this compound

Isotopically labeled compounds are indispensable tools in research, particularly in drug metabolism studies and for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of labeled this compound can be achieved by incorporating various isotopes.

Incorporation of Isotopes (e.g., ²H, ³H, ¹¹C, ¹³C, ¹⁴C) for Research Applications

The strategy for incorporating an isotopic label depends on the desired isotope and its position within the molecule.

Deuterium (²H) and Tritium (³H) Labeling: These hydrogen isotopes can be introduced into the aromatic ring via hydrogen isotope exchange (HIE) reactions. researchgate.netacs.orgacs.orgnih.gov This typically involves treating the parent molecule with a deuterium or tritium source (e.g., D₂O, T₂ gas) in the presence of a metal catalyst, such as palladium or iridium. acs.orgrsc.org The catalyst facilitates the exchange of hydrogen atoms on the aromatic ring with their heavier isotopes. The specific positions that are labeled can often be directed by functional groups already present on the ring.

Carbon-11 (¹¹C) Labeling: With a short half-life of ~20 minutes, ¹¹C is ideal for PET imaging. The most direct way to label the carboxylic acid group is through ¹¹C-carboxylation. This involves preparing the ortho-lithiated intermediate of 4-fluorobenzotrifluoride, as described in section 2.1.1, and then quenching it with [¹¹C]CO₂, which is produced from a cyclotron. researchgate.netnih.govnih.goviaea.org Alternatively, if a precursor such as 5-fluoro-2-iodo-benzotrifluoride is available, palladium-catalyzed carbonylation using [¹¹C]CO can also be employed to install the labeled carboxyl group. researchgate.netnih.gov

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling: These isotopes are used for metabolic studies and in Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁴C, being radioactive with a long half-life, is particularly useful for quantitative drug metabolism and disposition studies. pageplace.denih.govwuxiapptec.comresearchgate.net The carboxyl group can be labeled using [¹⁴C]CO₂ or [¹⁴C]KCN as the carbon source in a manner similar to ¹¹C labeling. wuxiapptec.comopenmedscience.com Synthesizing a ring-labeled version is more complex and typically requires a multi-step synthesis starting from a simple, commercially available labeled precursor like [¹⁴C]benzene. pageplace.denih.govresearchgate.net

Table 3: Overview of Isotopic Labeling Strategies

| Isotope | Precursor | Method | Labeled Position | Primary Application |

|---|---|---|---|---|

| ²H / ³H | D₂O / T₂ gas | Metal-Catalyzed HIE | Aromatic Ring | Metabolic studies, Mechanistic studies |

| ¹¹C | [¹¹C]CO₂ / [¹¹C]CO | Carboxylation / Carbonylation | Carboxylic Acid | PET Imaging |

Novel Synthetic Route Development for Enhanced Efficiency and Sustainability

One area of investigation is the direct C-H functionalization of benzoic acid derivatives. This strategy avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. For instance, the direct trifluoromethylation of a fluorobenzoic acid precursor using advanced reagents could offer a more atom-economical alternative to traditional cross-coupling methods.

Another key development is the use of novel trifluoromethylating agents that are more stable and easier to handle than traditional reagents like trifluoromethyl iodide. Reagents such as Togni's reagent or Ruppert's reagent (TMSCF3) have become instrumental in modern organic synthesis for the introduction of the trifluoromethyl group under milder conditions. The application of these reagents in the synthesis of this compound could lead to higher yields and better functional group tolerance.

Furthermore, advancements in catalytic methods are being explored to promote the selective fluorination and trifluoromethylation of aromatic rings. The use of transition-metal catalysts, particularly palladium and copper, has been shown to be effective in mediating the formation of C-CF3 and C-F bonds. The development of catalytic cycles that operate under mild conditions with low catalyst loadings is a primary goal for creating more sustainable synthetic processes.

The table below outlines a comparative analysis of a conventional synthetic approach with a hypothetical novel route, highlighting the potential improvements in efficiency and sustainability.

| Parameter | Conventional Route (e.g., Grignard-based) | Hypothetical Novel Route (e.g., C-H Functionalization) |

| Starting Material | Pre-functionalized benzene (B151609) derivative (e.g., 1-bromo-4-fluoro-2-(trifluoromethyl)benzene) | Readily available 4-fluorobenzoic acid |

| Key Steps | Grignard formation, Carboxylation with CO2 | Direct C-H trifluoromethylation |

| Reagents | Magnesium, Dry Ice (solid CO2) | Photoredox catalyst, Trifluoromethyl source (e.g., CF3SO2Na) |

| Step Economy | Multi-step process | Potentially a single step |

| Atom Economy | Lower, due to stoichiometric use of magnesium and formation of salt byproducts | Higher, as fewer atoms are wasted in byproducts |

| Sustainability | Use of reactive organometallics, potentially hazardous | Milder reaction conditions, catalytic approach |

Detailed research findings indicate that the direct trifluoromethylation of aromatic compounds can proceed with high regioselectivity, which is crucial for the synthesis of specifically substituted products like this compound. The choice of catalyst and directing group on the aromatic ring can influence the position of the incoming trifluoromethyl group.

The following table summarizes selected research findings on modern trifluoromethylation methods applicable to aromatic compounds.

| Method | Catalyst/Reagent | Substrate Scope | Key Advantages |

| Photoredox Catalysis | Ru(bpy)3Cl2 or organic dyes, with a CF3 source | Electron-rich and electron-neutral arenes | Mild reaction conditions, high functional group tolerance |

| Copper-Mediated Trifluoromethylation | Copper (I) or (II) salts, Togni's reagent | Aryl boronic acids, aryl halides | Broad substrate scope, good yields |

| Palladium-Catalyzed Cross-Coupling | Pd catalysts, Ruppert's reagent (TMSCF3) | Aryl halides and triflates | Well-established, high efficiency for specific substrates |

While a specific, fully developed novel route for this compound that is widely adopted is not yet prominent in the literature, the principles and methodologies from modern synthetic chemistry provide a clear roadmap for its development. The focus remains on creating a process that is not only high-yielding but also aligns with the principles of green chemistry, ensuring a more sustainable production of this important chemical compound.

Reaction Mechanisms and Reactivity Profiles of 5 Fluoro 2 Trifluoromethyl Benzoic Acid

Mechanistic Investigations of Derivatization Reactions involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide array of functional compounds such as esters, amides, and acyl chlorides. The mechanisms of these transformations are influenced by the strong electron-withdrawing nature of the adjacent trifluoromethyl group and the fluorine atom on the aromatic ring.

One of the most fundamental derivatization reactions is the conversion of the carboxylic acid to an acyl chloride . This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.org The reaction with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent collapse of this intermediate, often with the assistance of a base or another molecule of the carboxylic acid, results in the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. libretexts.org The presence of the electron-withdrawing trifluoromethyl and fluoro groups enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the carboxylic acid.

Amide formation is another crucial derivatization. This can be achieved by reacting 5-Fluoro-2-(trifluoromethyl)benzoic acid with an amine in the presence of a coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com The mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the carbonyl carbon of this activated species to form a tetrahedral intermediate, which then collapses to yield the amide and a urea (B33335) byproduct. luxembourg-bio.com The rate of this reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the activated carboxylic acid, which is enhanced by the fluorine-containing substituents.

Esterification , the formation of an ester from the carboxylic acid and an alcohol, can be catalyzed by an acid in a process known as Fischer esterification. sigmaaldrich.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. libretexts.orgsigmaaldrich.com The alcohol then acts as a nucleophile, attacking the protonated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. libretexts.org The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. sigmaaldrich.com

Below is a table summarizing common derivatization reactions of the carboxylic acid moiety.

| Derivative | Reagent(s) | General Mechanism |

| Acyl Chloride | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Nucleophilic acyl substitution |

| Amide | Amine, Coupling reagent (e.g., DCC) | Activation of carboxylic acid followed by nucleophilic attack |

| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | Fischer esterification (Nucleophilic acyl substitution) |

Role of the Trifluoromethyl Group in Directing Aromatic Substitution Reactions

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This property has a profound influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound.

Electron-withdrawing groups are known to be deactivating and meta-directing in EAS reactions. vanderbilt.edulibretexts.org The deactivating nature arises from the inductive withdrawal of electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. vanderbilt.edu The meta-directing effect can be understood by examining the stability of the carbocation intermediates (arenium ions) formed upon electrophilic attack at the ortho, para, and meta positions.

When an electrophile attacks the positions ortho or para to the -CF₃ group, one of the resonance structures of the resulting arenium ion places a positive charge on the carbon atom directly bonded to the electron-withdrawing -CF₃ group. vanderbilt.edu This is a highly destabilized arrangement. In contrast, when the attack occurs at the meta position, the positive charge in the resonance structures of the arenium ion is never placed on the carbon atom bearing the -CF₃ group. libretexts.org Consequently, the arenium ion formed from meta attack is less destabilized (or more stable) than those formed from ortho or para attack, leading to the preferential formation of the meta-substituted product. libretexts.orgyoutube.com

In this compound, the trifluoromethyl group at the 2-position will strongly direct incoming electrophiles to the position meta to it, which is the 4-position. The carboxylic acid group is also a deactivating, meta-directing group, which would also favor substitution at the 4-position. The fluorine atom at the 5-position is a deactivating but ortho, para-director, which would direct incoming electrophiles to the 2- and 4-positions. The directing effects are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | 1 | Deactivating, Electron-withdrawing | meta (to positions 3 and 5) |

| -CF₃ | 2 | Deactivating, Strongly Electron-withdrawing | meta (to positions 4 and 6) |

| -F | 5 | Deactivating, Electron-withdrawing (inductive), Electron-donating (resonance) | ortho, para (to positions 2, 4, and 6) |

Considering the combined effects, the trifluoromethyl group's strong meta-directing influence, reinforced by the carboxylic acid's meta-directing effect and the fluorine's ortho-directing effect, would likely lead to a strong preference for electrophilic substitution at the 4-position.

Influence of Fluorine Substitution on Reactivity and Selectivity

The high electronegativity of fluorine significantly impacts the acidity of the carboxylic acid group. The inductive electron withdrawal by the fluorine atom stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the benzoic acid. researchgate.net This effect is additive to the electron-withdrawing effect of the trifluoromethyl group, making this compound a relatively strong carboxylic acid.

In the context of nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups like trifluoromethyl and fluorine is crucial. These groups stabilize the negatively charged Meisenheimer complex that is formed as an intermediate, thus facilitating the reaction. mdpi.com

The fluorine atom's ability to engage in resonance can influence the regioselectivity of electrophilic aromatic substitution, as it directs incoming electrophiles to the ortho and para positions. As discussed in the previous section, this can either reinforce or compete with the directing effects of the other substituents.

Catalytic Approaches in Reactions Utilizing this compound

This compound and its derivatives can be employed in a variety of catalytic reactions, particularly those involving palladium-catalyzed cross-coupling. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, often utilize aryl halides or triflates as substrates. wikipedia.orgnih.govtcichemicals.com The carboxylic acid group of this compound can be converted into a halide or triflate, making it a suitable precursor for these reactions. For instance, a derivative of this compound could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle for the Suzuki reaction typically involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. tcichemicals.com

Photoredox catalysis offers another avenue for the functionalization of carboxylic acids. For instance, photocatalytic decarboxylative fluorination can convert a carboxylic acid into a fluoroalkane. nih.govnih.govorganic-chemistry.org While this is more commonly applied to aliphatic carboxylic acids, similar principles could potentially be adapted for aromatic systems under specific conditions. The general mechanism involves the generation of a carboxyl radical through a single-electron transfer process initiated by a photoexcited catalyst. This radical then undergoes rapid decarboxylation to form an aryl radical, which can then be trapped by a fluorine source. nih.govrsc.org

The table below provides an overview of some catalytic reactions applicable to derivatives of this compound.

| Reaction Type | Catalyst | Typical Substrates | General Transformation |

| Suzuki-Miyaura Coupling | Palladium complex | Aryl halide/triflate, Boronic acid | C-C bond formation |

| Heck Reaction | Palladium complex | Aryl halide, Alkene | C-C bond formation (alkenylation) |

| Buchwald-Hartwig Amination | Palladium complex | Aryl halide, Amine | C-N bond formation |

| Photocatalytic Decarboxylation | Photoredox catalyst | Carboxylic acid | C-X bond formation (X = various functional groups) |

Advanced Applications in Medicinal Chemistry and Pharmaceutical Development

5-Fluoro-2-(trifluoromethyl)benzoic acid as a Key Scaffold for Drug Discovery

The this compound framework is a privileged structure in medicinal chemistry, offering a unique combination of electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the lipophilicity and metabolic stability of drug candidates, which can lead to improved oral bioavailability and a longer duration of action. The fluorine atom at the 5-position further modulates the electronic environment of the aromatic ring and can participate in favorable interactions with biological targets. These features have made this compound a cornerstone for the synthesis of novel pharmaceuticals, especially in the realms of anti-inflammatory and anti-cancer therapies.

The this compound moiety has been instrumental in the design of novel anti-inflammatory agents, particularly those targeting the cyclooxygenase-2 (COX-2) enzyme. The structural features of this scaffold are well-suited for fitting into the active site of COX-2, leading to potent and selective inhibition.

One notable application is in the synthesis of analogues of celecoxib (B62257), a well-known COX-2 inhibitor. By replacing the tolyl group in celecoxib with other moieties while retaining the trifluoromethyl group, researchers have developed new classes of anti-inflammatory compounds. For instance, the synthesis of pyrazole (B372694) derivatives incorporating the trifluoromethylphenyl group has yielded compounds with significant anti-inflammatory activity. These compounds often exhibit a high degree of selectivity for COX-2 over the COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects.

The general synthetic approach involves the condensation of a β-diketone containing a trifluoromethyl group with a hydrazine (B178648) derivative. The 5-fluoro-2-(trifluoromethyl)phenyl moiety can be incorporated into either the diketone or the hydrazine precursor, leading to a variety of structural analogues. The anti-inflammatory efficacy of these compounds is typically evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay, where they have demonstrated significant reductions in inflammation.

Table 1: Anti-inflammatory Activity of Selected Trifluoromethyl-Containing Pyrazole Derivatives

| Compound | Structure | Anti-inflammatory Activity (% inhibition) |

|---|---|---|

| Celecoxib (Reference) | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 78% |

| Compound A | 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazole derivative | 62-76% |

| Compound B | 1-(4-aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole | ED₅₀ = 27.7 mg/kg |

The trifluoromethyl group is a common feature in many modern anti-cancer drugs, and the this compound scaffold provides a robust platform for the development of new oncologic agents. The incorporation of this moiety can enhance a compound's ability to penetrate cell membranes and interact with intracellular targets, leading to improved cytotoxic activity against cancer cells.

Research has focused on synthesizing derivatives that incorporate the 5-fluoro-2-(trifluoromethyl)phenyl group into various heterocyclic systems known to possess anti-cancer properties. For example, thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a 5-trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines. rsc.org These compounds have demonstrated significant growth inhibition, with some derivatives showing potent activity against melanoma, breast, and prostate cancer cells. rsc.org

Another area of investigation involves the synthesis of N-(substituted phenyl)-2-(phenyl)acetamide derivatives. While not directly using the benzoic acid, the 2-(trifluoromethyl)phenyl acetamide (B32628) core is readily accessible from the corresponding benzoic acid. Studies have shown that substitutions on the N-phenyl ring can modulate the anti-cancer activity, with certain patterns leading to enhanced cytotoxicity against cell lines such as prostate (PC3) and breast (MDA) cancer.

Janus Kinase 2 (JAK2) Inhibition and Associated Disorders

The Janus kinase (JAK) family of enzymes, particularly JAK2, is a critical component of intracellular signaling pathways that translate extracellular cytokine signals into transcriptional responses. frontiersin.orgmycancergenome.org Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous diseases, including myeloproliferative neoplasms and various solid tumors. nih.govnih.gov Consequently, JAK2 has emerged as a significant therapeutic target. magtechjournal.comnih.gov While specific derivatives of this compound are not yet established as clinical JAK2 inhibitors, the structural motifs of this compound are highly relevant to the design of such inhibitors. For instance, trifluoromethylphenyl groups have been incorporated into thiazole (B1198619) derivatives that exhibit JAK2 inhibitory activity. nih.gov The development of selective JAK2 inhibitors is a key area of research, with a focus on designing molecules that can overcome the limitations of current therapies. researchgate.nettargetedonc.com

The JAK2/STAT3 signaling pathway is a crucial mediator of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov In healthy cells, this pathway is tightly regulated; however, its aberrant and persistent activation is a common feature in many human cancers. nih.govnih.gov This sustained signaling can be driven by mutations in the JAK2 gene or by the continuous secretion of cytokines like Interleukin-6 (IL-6) within the tumor microenvironment. nih.govmdpi.com

Upon activation by cytokines, JAK2 phosphorylates STAT3, which then dimerizes and translocates to the nucleus. frontiersin.org In the nucleus, phosphorylated STAT3 acts as a transcription factor, promoting the expression of genes involved in cell division, survival, and immune evasion. nih.govnih.gov The constitutive activation of this pathway contributes significantly to oncogenesis and the progression of malignancies. nih.gov Therefore, small-molecule inhibitors that target JAK2 can block the phosphorylation of STAT3, thereby interrupting this oncogenic signaling cascade and inhibiting tumor growth. nih.govscilit.com Natural products like curcumin (B1669340) have also been explored as modulators of this pathway. nih.gov

The JAK2/STAT3 pathway plays a significant role in tumor angiogenesis—the formation of new blood vessels—and metastasis, the spread of cancer to distant organs. nih.govfrontiersin.org Persistent STAT3 activation promotes the transcription of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov These factors stimulate endothelial cells, leading to neovascularization that supplies the growing tumor with essential nutrients and oxygen. nih.govnih.gov

Furthermore, the JAK2/STAT3 pathway is involved in the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties, which is a critical step in metastasis. mdpi.com Inhibition of JAK2/STAT3 signaling has been shown to downregulate the expression of angiogenic factors and suppress cancer cell metastasis. nih.gov Studies using JAK inhibitors have demonstrated reduced tumor angiogenesis and metastasis, highlighting the pathway's critical role in the tumor microenvironment. aacrjournals.orgtandfonline.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The trifluoromethyl (-CF3) group is a widely used moiety in pharmaceuticals due to its profound impact on a molecule's properties. mdpi.com The presence of the -CF3 group generally increases the lipophilicity (fat-solubility) of a compound, which can enhance its ability to cross biological membranes and improve oral bioavailability. mdpi.comnih.gov However, the effect on lipophilicity can vary depending on the group's position on the molecule. nih.govacs.orglincoln.ac.uk

From a biological activity perspective, the -CF3 group is highly electronegative and acts as a strong electron-withdrawing group. mdpi.com This electronic effect can alter the acidity (pKa) of the nearby carboxylic acid group, influencing its ionization state at physiological pH and its interaction with biological targets. mdpi.comnih.gov The C-F bonds are exceptionally strong, making the trifluoromethyl group highly stable and resistant to metabolic degradation, which can increase the drug's half-life. mdpi.com Its steric bulk also allows it to serve as a bioisostere for other groups, like a chlorine atom, potentially improving binding selectivity and pharmacokinetic profiles. mdpi.com

| Property | Impact of -CF3 Group | Reference |

|---|---|---|

| Lipophilicity | Generally increases, enhancing membrane permeability. | mdpi.comnih.gov |

| Metabolic Stability | High due to strong C-F bonds, leading to a longer drug half-life. | mdpi.com |

| Electronic Effect | Strong electron-withdrawing nature alters molecular pKa and target interactions. | mdpi.comnih.gov |

| Bioisosterism | Can mimic other chemical groups to improve binding and pharmacokinetics. | mdpi.com |

The strategic placement of a single fluorine atom can dramatically alter a molecule's biological properties. tandfonline.comresearchgate.net Fluorine is the most electronegative element, yet its van der Waals radius is similar to that of a hydrogen atom, allowing it to replace hydrogen without significantly increasing the molecule's size. tandfonline.com This substitution can lead to enhanced binding affinity for a target protein. tandfonline.comtandfonline.com

The fluorine atom can participate in favorable protein-ligand interactions, including fluorine bonding and dipole-dipole interactions, which can stabilize the drug-target complex. nih.govresearchgate.net Furthermore, replacing a hydrogen atom with fluorine at a site susceptible to metabolic attack can block enzymatic degradation, thereby improving the metabolic stability and bioavailability of the drug. researchgate.netnumberanalytics.com The introduction of fluorine can also modulate the pKa of nearby functional groups, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov

| Effect | Description | Reference |

|---|---|---|

| Enhanced Binding Affinity | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. | tandfonline.comtandfonline.comnih.gov |

| Improved Metabolic Stability | The strong C-F bond can block sites of metabolic oxidation, increasing the drug's half-life. | researchgate.netnumberanalytics.com |

| Modulated Physicochemical Properties | Alters pKa, lipophilicity, and membrane permeability to optimize ADME profiles. | nih.govnih.gov |

| Conformational Control | Influences molecular conformation, which can be critical for receptor binding. | researchgate.net |

Prodrug Strategies and Bioavailability Enhancement of this compound Derivatives

Many drug candidates with promising in vitro activity fail during development due to poor pharmacokinetic properties, such as low bioavailability. nih.gov For compounds containing a carboxylic acid group, like this compound, the molecule is often ionized at physiological pH, which increases its polarity and can hinder its ability to cross lipid cell membranes. researchgate.net

A common and effective solution to this problem is the prodrug approach. ijpsonline.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, typically through enzymatic or chemical cleavage. mdpi.com For carboxylic acids, a widely used strategy is esterification. nih.govresearchgate.net By converting the polar carboxylic acid into a more lipophilic ester, the prodrug can more easily pass through the gastrointestinal wall and other biological membranes. ijpsonline.com Once absorbed into the bloodstream, esterase enzymes cleave the ester bond, releasing the active carboxylic acid drug at its site of action. researchgate.netijpsonline.com This strategy has been successfully employed to enhance the oral bioavailability of numerous drugs. mdpi.comrroij.comsinoshiny.comacs.org

Contributions to Agrochemical Research and Development

Design and Synthesis of Herbicidal Compounds Derived from 5-Fluoro-2-(trifluoromethyl)benzoic acid

The molecular architecture of this compound makes it a valuable precursor for creating novel herbicides. In synthetic chemistry, the carboxylic acid group provides a reactive handle for a variety of chemical modifications, such as conversion to amides, esters, or acid chlorides. This allows for its incorporation into larger, more complex molecules designed to interact with specific biological targets in weeds.

The synthesis of herbicidal compounds from this benzoic acid derivative typically involves multi-step reaction sequences. The first step is often the activation of the carboxylic acid group, for example, by converting it to 5-Fluoro-2-(trifluoromethyl)benzoyl chloride. This activated intermediate can then be reacted with various amines, alcohols, or other nucleophiles to create a diverse library of candidate molecules. sigmaaldrich.com Researchers design these derivatives to target essential biological pathways in plants, such as amino acid biosynthesis or cell division. The presence of the fluorinated phenyl ring is crucial for optimizing the structure-activity relationship (SAR), influencing how the final molecule binds to its target enzyme or receptor. nih.gov

While specific commercial herbicides directly synthesized from this compound are not extensively detailed in publicly available literature, research on structurally similar compounds provides insight into the herbicidal potential of its derivatives. For instance, studies on phenylpyridine derivatives containing a trifluoromethyl group have demonstrated significant herbicidal activity against a range of broadleaf and grass weeds. nih.gov

Table 1: Herbicidal Activity of Structurally Related Phenylpyridine Derivatives

The following interactive table shows the post-emergence herbicidal activity of various α-trifluoroanisole derivatives containing a phenylpyridine moiety, which are structurally related to compounds that could be synthesized from this compound. The data illustrates the potent inhibitory effects on common agricultural weeds. nih.gov

| Compound ID | Weed Species | Inhibition (%) at 37.5 g a.i./hm² |

| 7a | Abutilon theophrasti (Velvetleaf) | >80% |

| 7a | Amaranthus retroflexus (Redroot Pigweed) | >80% |

| 7a | Eclipta prostrata (False Daisy) | >80% |

| 7a | Digitaria sanguinalis (Large Crabgrass) | >80% |

| 7a | Setaria viridis (Green Foxtail) | >80% |

| 7j | Abutilon theophrasti (Velvetleaf) | 100% |

| 7j | Amaranthus retroflexus (Redroot Pigweed) | 100% |

| 7k | Abutilon theophrasti (Velvetleaf) | 100% |

| 7k | Amaranthus retroflexus (Redroot Pigweed) | 100% |

| Fomesafen (Control) | Abutilon theophrasti (Velvetleaf) | 70% |

| Fomesafen (Control) | Amaranthus retroflexus (Redroot Pigweed) | 85% |

Data derived from research on related compound classes to illustrate typical efficacy findings. nih.gov

Development of Pesticidal Agents Incorporating the this compound Moiety

The utility of this compound extends beyond herbicides to the broader development of pesticidal agents, including insecticides and fungicides. The core structure, often referred to as a moiety, is incorporated into new chemical entities to enhance their performance against a wide spectrum of agricultural pests. chemimpex.com

In insecticide design, the trifluoromethyl group is particularly valued. It can significantly increase the lipophilicity of a molecule, which enhances its ability to penetrate the waxy cuticle of insects. nih.gov Furthermore, this moiety is known to improve the metabolic stability of the compound, meaning it is not easily broken down by the insect's enzymes, leading to sustained toxic action. Research into trifluoromethylpyridine-containing insecticides, for example, has shown high efficacy against various pests. acs.org

In the realm of fungicides, benzoic acid derivatives have shown promise in controlling plant pathogens. nih.gov By incorporating the 5-fluoro-2-(trifluoromethyl)phenyl moiety, chemists can fine-tune the electronic and steric properties of the molecule to improve its binding affinity to fungal targets. This strategic inclusion can lead to the discovery of fungicides with novel modes of action or improved efficacy against resistant fungal strains. researchgate.net

Efficacy Enhancement and Crop Protection Strategies through Fluorine Incorporation

The strategic incorporation of fluorine atoms and fluorinated groups, such as the trifluoromethyl (CF₃) group present in this compound, is a cornerstone of modern agrochemical design. This approach is critical for enhancing the efficacy of active ingredients and developing robust crop protection strategies. chemimpex.com

The benefits of fluorination are multi-faceted:

Increased Biological Activity: The high electronegativity of fluorine can alter the electronic properties of a molecule, often leading to stronger interactions with the target protein or enzyme. The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence a molecule's acidity, conformation, and binding affinity. nih.gov

Enhanced Lipophilicity: The CF₃ group is highly lipophilic, or "fat-loving." This property helps the pesticide to move across biological membranes, such as the leaf surface of a weed or the outer shell of an insect, thereby improving its uptake and transport to the site of action. chemimpex.com

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. When fluorine atoms or CF₃ groups are placed at positions on a molecule that are susceptible to metabolic attack by enzymes, they can block this degradation. This leads to a longer-lasting effect of the pesticide in the target pest and reduces the required application rates. chemimpex.com

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule. By locking the molecule into a more bioactive conformation, its potency can be dramatically increased.

These properties collectively contribute to the creation of more potent and durable pesticides. By using this compound as a foundational element, researchers can harness the power of fluorine chemistry to design next-generation crop protection agents that are more effective at lower application rates, a key goal in sustainable agriculture. nih.gov

Emerging Applications and Material Science Research

Incorporation into Polymer Formulations for Enhanced Properties

Improvement of Thermal Stability in Polymeric Systems

While specific data on polymers synthesized directly with 5-Fluoro-2-(trifluoromethyl)benzoic acid is still emerging in publicly available literature, the principles observed in analogous fluorinated polymers suggest a significant potential for thermal property enhancement. The bulky and rigid nature of the trifluoromethyl group can restrict segmental motion of the polymer chains, thereby increasing the energy required for thermal degradation.

Table 1: Illustrative Thermal Properties of Fluorinated Aromatic Polymers

| Polymer Type | Monomer containing Trifluoromethyl Group | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

| Aromatic Polyamide | 2,6-bis(trifluoromethyl)benzidine | > 300 °C | > 400 °C |

| Fluorinated Polyimide | Trifluoromethyl-containing diamine | 402 °C | 563 °C |

Note: This table provides examples of the impact of trifluoromethyl groups on the thermal properties of polymers and is for illustrative purposes. The data is based on research on related fluorinated compounds, not directly on this compound.

Enhancement of Chemical Resistance in Materials

The presence of fluorine in a polymer structure is known to impart a high degree of chemical inertness. The low surface energy and non-polar nature of C-F bonds reduce the susceptibility of the material to attack by a wide range of chemicals, including acids, bases, and organic solvents. Incorporating this compound into polymer formulations is a promising approach to leverage these benefits.

Fluorinated polymers generally exhibit excellent resistance to chemical degradation, which is a critical attribute for materials used in chemically aggressive environments such as in the chemical processing, aerospace, and automotive industries. The trifluoromethyl group, in particular, can create a protective, low-energy surface that repels both water and oils, further enhancing the material's chemical resistance. While specific studies detailing the chemical resistance of polymers derived from this compound are not widely available, the known effects of fluorination on polymers strongly indicate a significant improvement in this property.

Role in the Study of Fluorinated Organic Compounds

This compound serves as a key building block and a model compound in the broader study of fluorinated organic compounds. Its distinct substitution pattern on the aromatic ring allows researchers to investigate the synergistic or antagonistic effects of having both a single fluorine atom and a trifluoromethyl group in close proximity.

This compound is utilized in the synthesis of more complex fluorinated molecules, enabling the exploration of structure-property relationships in fluorine chemistry. By systematically modifying the structure of this and related compounds, scientists can gain insights into how the position and nature of fluorine substituents influence molecular properties such as electronics, lipophilicity, and reactivity. This fundamental understanding is crucial for the rational design of new fluorinated materials with tailored properties for a variety of applications, from pharmaceuticals to advanced polymers. The reactivity of its carboxylic acid group allows for its integration into various molecular scaffolds through reactions like amidation and esterification, providing a versatile platform for the synthesis of novel fluorinated compounds.

Advanced Analytical and Spectroscopic Characterization Methods

Application of 5-Fluoro-2-(trifluoromethyl)benzoic acid as an Analytical Standard

This compound serves as a valuable analytical standard in various quantitative analyses. chemimpex.comchemimpex.com Its utility as a reference material is attributed to its high purity, stability, and distinct spectroscopic signature, which allows for the accurate quantification of other compounds in complex mixtures. chemimpex.com This is essential for quality control in industrial processes and for the validation of new analytical methods. chemimpex.comchemimpex.com The presence of both fluorine and a trifluoromethyl group provides unique signals in techniques like ¹⁹F NMR, making it an excellent internal standard for the analysis of other fluorinated compounds.

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives. These techniques provide detailed information about the molecular framework, functional groups, and the electronic environment of the atoms.

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum would show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the fluorine, trifluoromethyl, and carboxylic acid groups.

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. nih.gov Two distinct signals would be expected: one for the single fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts of these signals are highly sensitive to the local electronic environment. nih.gov

¹³C NMR: The carbon NMR spectrum would provide information on all eight carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons, the carboxylic acid carbon, and the carbon of the trifluoromethyl group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H | 7.0 - 8.5 | Complex splitting patterns due to H-H and H-F coupling. |

| ¹⁹F | -60 to -65 (CF₃), -110 to -120 (Ar-F) | Two distinct resonance signals. |

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through the analysis of its fragmentation patterns. biorxiv.org Upon ionization, the molecular ion of this compound (m/z = 208.11) would undergo characteristic fragmentation.

Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z 17), the carboxyl group (-COOH, m/z 45), and carbon monoxide (CO) from the acylium ion. docbrown.info For this specific compound, fragmentation could also involve the loss of a fluorine atom or the entire trifluoromethyl group.

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [M]⁺ | [C₈H₄F₄O₂]⁺ | 208 |

| [M-OH]⁺ | [C₈H₃F₄O]⁺ | 191 |

| [M-COOH]⁺ | [C₇H₃F₄]⁺ | 163 |

| [C₆H₃F(CF₃)]⁺ | [C₇H₃F₄]⁺ | 163 |

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of this compound would exhibit characteristic absorption bands.

The most prominent feature would be a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info A sharp and strong absorption peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration. researchgate.net Additionally, strong absorption bands in the 1000-1350 cm⁻¹ region would be present, corresponding to the C-F stretching vibrations of the aromatic fluorine and the trifluoromethyl group. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | ~1700 (strong, sharp) |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from impurities or reaction byproducts. ekb.egamericanlaboratory.com

A typical reversed-phase HPLC method would be employed for purity analysis. ekb.eg This would involve a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. nih.gov A common mobile phase composition would be a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. americanlaboratory.comnih.gov The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring strongly absorbs, such as 254 nm or 272 nm. americanlaboratory.com The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 4: Example HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 272 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. For 5-Fluoro-2-(trifluoromethyl)benzoic acid, such calculations can provide a wealth of information about its reactivity, stability, and intermolecular interactions.

A key aspect of electronic structure analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 1: Illustrative Data from Quantum Chemical Calculations on a Related Benzoic Acid Derivative

| Parameter | Description | Illustrative Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 6.0 |

Note: The values in this table are for illustrative purposes based on calculations for similar molecules and are not the actual calculated values for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape, identifying the most stable arrangements of its atoms and the energy barriers between different conformations.

The conformational flexibility of this compound is primarily associated with the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the rotation of the trifluoromethyl group. The presence of the bulky and electronegative trifluoromethyl group ortho to the carboxylic acid can impose significant steric hindrance, influencing the preferred orientation of the carboxyl group.

While specific MD simulation studies on this compound are not extensively reported, research on other 2-substituted benzoic acids has shown that the orientation of the substituent relative to the carboxylic acid group can have a profound impact on the molecule's properties and biological activity. A conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones, and methyl benzoates has been investigated using a combination of experimental techniques and computational modeling, revealing the preference for specific conformers. For this compound, MD simulations would be instrumental in determining the energetically favorable rotamers and understanding how the interplay of steric and electronic effects governs its three-dimensional structure in different environments, such as in solution or within a protein binding site.

Docking Studies for Ligand-Receptor Interactions in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for predicting the binding affinity and mode of interaction of a ligand with its target receptor. The fluorinated and trifluoromethylated scaffold of this compound makes it an interesting candidate for medicinal chemistry.

While docking studies specifically with this compound as the ligand are not widely published, a study on a closely related derivative, R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA), provides valuable insights. nih.gov In this study, molecular docking was used to investigate the binding of R-/S-HFBA to cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are important targets for anti-inflammatory drugs. nih.gov The docking study revealed that the presence of the trifluoromethyl group in R-/S-HFBA led to a more potent binding affinity with both COX-1 and COX-2 compared to its non-trifluoromethylated analog. nih.gov This suggests that the trifluoromethyl group plays a crucial role in the ligand-receptor interactions, potentially through favorable hydrophobic or electrostatic interactions within the enzyme's active site.

Such findings highlight the potential of the this compound moiety in the design of new therapeutic agents. Docking studies with this compound itself against various biological targets could uncover its potential as a lead compound for the development of new drugs.

Table 2: Illustrative Binding Affinities from Docking Studies of a Derivative of this compound

| Ligand | Target | Binding Affinity (kcal/mol) |

| R-HFBA | COX-1 | -8.5 |

| S-HFBA | COX-1 | -8.2 |

| R-HFBA | COX-2 | -9.1 |

| S-HFBA | COX-2 | -8.8 |

Source: Adapted from a study on R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid. nih.gov

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry can also be employed to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound. For this compound, DFT calculations can be used to compute vibrational frequencies corresponding to its IR spectrum and chemical shifts for its ¹H, ¹³C, and ¹⁹F NMR spectra.

Furthermore, computational methods can be used to explore potential reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics, providing valuable insights into the feasibility and mechanism of a chemical reaction. For instance, understanding the reaction pathway for the decarboxylation of this compound could be important in assessing its stability under certain conditions. While specific computational studies on the reaction pathways of this particular molecule are not prominent in the literature, the methodologies for such investigations are well-established.

Future Directions and Research Opportunities

Exploration of New Synthetic Methodologies

The synthesis of complex fluorinated aromatic compounds like 5-Fluoro-2-(trifluoromethyl)benzoic acid is an area of active research. While traditional methods exist, future efforts are focused on developing novel catalytic strategies that offer improved efficiency, selectivity, and functional group tolerance.

One of the most promising areas is the application of visible-light photoredox catalysis . mdpi.comresearchgate.net This technique utilizes light energy to initiate fluorination and trifluoromethylation reactions under mild conditions, often at room temperature. mdpi.comnumberanalytics.com Researchers are exploring the use of photocatalysts to generate highly reactive intermediates that can facilitate the direct C-H functionalization of aromatic rings, potentially offering a more direct and atom-economical route to this and related compounds. numberanalytics.comrsc.org The development of transition-metal-free photocatalytic systems is also a key goal, aiming to reduce cost and metal contamination in the final products. mdpi.com

Transition metal-catalyzed reactions continue to be a cornerstone of synthetic chemistry. Future research will likely focus on designing new catalysts, for instance, based on palladium or copper, for the precise introduction of fluoro and trifluoromethyl groups. ossila.com These advanced catalytic systems could enable the synthesis of derivatives of this compound with even greater structural diversity. Furthermore, methods like decarboxylative fluorination, which use carboxylic acids as starting materials to introduce fluorine, are being investigated and could provide new pathways for synthesizing fluorinated molecules. acs.orgacs.org

The table below summarizes emerging synthetic strategies relevant to fluorinated aromatic compounds.

| Synthetic Methodology | Key Features | Potential Advantages for Synthesis |

| Visible-Light Photoredox Catalysis | Uses light energy and a photocatalyst to drive reactions. mdpi.comnumberanalytics.com | Mild reaction conditions, high selectivity, reduced energy consumption. numberanalytics.com |

| Transition Metal Catalysis | Employs metals like palladium or copper to facilitate bond formation. ossila.com | High efficiency, broad substrate scope, precise control over reactivity. |

| Electrochemical Fluorination | Uses an electric current to initiate fluorination. numberanalytics.com | Reagent-free approach, high degree of control over reaction conditions. numberanalytics.com |

| Decarboxylative Fluorination | Introduces fluorine by removing a carboxyl group. acs.orgacs.org | Provides alternative synthetic routes from readily available carboxylic acids. |

Expansion of Applications in Diverse Scientific Fields

The current applications of this compound and its isomers are primarily as intermediates in the pharmaceutical and agrochemical industries. chemimpex.comchemimpex.comnetascientific.com The presence of both a trifluoromethyl group and a fluorine atom significantly enhances properties like lipophilicity and metabolic stability, making it a valuable building block for bioactive molecules. chemimpex.commdpi.com

Future research aims to expand its utility into other advanced scientific fields:

Medicinal Chemistry : Beyond its current use in developing anti-inflammatory and analgesic drugs, researchers are exploring its role in creating novel anticancer agents and antiviral therapies. chemimpex.comossila.com The unique electronic properties of the fluorinated substituents can be leveraged to fine-tune drug-receptor interactions and improve pharmacokinetic profiles. mdpi.comresearchgate.net

Agrochemicals : In agriculture, there is a continuous need for more effective and environmentally safer herbicides and pesticides. chemimpex.comchemimpex.com Research is focused on incorporating this scaffold into new generations of crop protection agents that offer higher efficacy and better degradation profiles. nih.gov

Materials Science : The thermal stability and chemical resistance conferred by fluorine atoms make this compound an attractive candidate for the synthesis of advanced polymers and functional materials. chemimpex.com Future applications could include the development of specialty polymers with enhanced durability and specific optical or electronic properties.

Analytical Chemistry : Fluorinated benzoic acids are used as tracers in environmental studies, such as monitoring water flow in oil reservoirs, due to their detectability at very low concentrations. researchgate.net Further research could optimize the use of this compound for such tracing applications, potentially in complex environmental matrices.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

Mechanistic studies are particularly important for the emerging photocatalytic reactions. researchgate.net Techniques such as UV-vis spectroscopy can be used to identify key reactive intermediates, like radical cations, and understand the role of the photocatalyst in the reaction cycle. mdpi.comacs.org For example, investigations have shown that photocatalysis can involve the generation of radical intermediates that are key to the C-F bond formation process. acs.org

Computational chemistry , particularly Density Functional Theory (DFT) calculations, is becoming an indispensable tool. DFT can be used to model reaction pathways, calculate activation energies, and predict the selectivity of different reactions. acs.org This predictive power can guide experimental work, saving time and resources by identifying the most promising reaction conditions before they are tested in the lab. Understanding these mechanisms allows chemists to control reaction outcomes better and to design novel transformations for creating complex fluorinated molecules.

Development of Environmentally Benign Synthesis Routes

The principles of "green chemistry" are increasingly influencing the development of new synthetic methodologies. For a compound like this compound, future research will prioritize the development of more sustainable and environmentally friendly synthesis processes.

A key focus is moving away from traditional fluorination methods that often rely on harsh, toxic reagents and high temperatures. numberanalytics.com The development of milder techniques is a primary objective.

Photocatalysis , as mentioned earlier, represents a significant step towards greener synthesis. By using visible light as an energy source, these reactions can often be performed at ambient temperature, reducing energy consumption and minimizing the formation of byproducts. mdpi.comnumberanalytics.com

The development of catalyst-free or metal-free reaction systems is another important avenue. rsc.org For example, recent research has explored the use of organic charge-transfer complexes to catalyze decarboxylative fluorination under visible light, avoiding the need for transition metals. acs.orgacs.org

Improving atom economy is also a critical goal. This involves designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

By focusing on these areas, the chemical industry can reduce the environmental footprint associated with the production of important fluorinated compounds.

Q & A

Q. What are the standard synthetic routes for preparing 5-fluoro-2-(trifluoromethyl)benzoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves trifluoromethylation of halogenated benzoic acid precursors. For example, starting from 5-fluoro-2-bromobenzoic acid, a copper-mediated cross-coupling reaction with trifluoromethylating agents (e.g., CF₃I or TMSCF₃) can introduce the trifluoromethyl group. Purification is typically achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (e.g., aromatic F at ~-110 ppm and CF₃ at ~-60 ppm).

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups appear deshielded (δ 7.8–8.2 ppm).

- IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₈H₄F₄O₂: 232.02 g/mol). Cross-reference with CAS 652-32-4 for validation .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : The compound’s low aqueous solubility (due to fluorinated groups) can be mitigated by:

- Using polar aprotic solvents (e.g., DMSO or DMF) for stock solutions.

- Employing co-solvents (e.g., 10% ethanol/PBS) with sonication.

- Monitoring solubility via dynamic light scattering (DLS) to confirm nanoparticle-free solutions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling failures) may arise from steric hindrance by the CF₃ group. Solutions include:

Q. How does the electronic effect of the trifluoromethyl group influence acid dissociation (pKa) in aqueous media?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (predicted ~2.5–3.0). Experimental determination involves:

- Potentiometric titration in 0.1 M KCl at 25°C.

- UV-Vis spectroscopy with pH-sensitive dyes (e.g., bromothymol blue) in buffered solutions.

Compare with computational models (DFT calculations using Gaussian 16) to validate electronic effects .

Q. What experimental designs are recommended for studying thermal stability under catalytic conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition points.

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting point ~150–160°C).

- In Situ FTIR : Monitor gas-phase byproducts (e.g., CO₂) during pyrolysis.

Stability under catalysis (e.g., esterification) requires inert atmosphere (Ar) and moisture-free conditions .

Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。